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2-amino-7-methylquinazolin-4(3H)-one

PARP-1 inhibition DNA repair oncology

2-Amino-7-methylquinazolin-4(3H)-one (CAS 1026727‑75‑2) is the minimal elaborated scaffold that simultaneously presents the essential 2‑amino pharmacophore and a 7‑methyl group positioned for flap‑pocket occupancy. Unlike interchangeable quinazolinone analogues, the 7‑position is not a PARP‑1 activation site (predicted IC₅₀ between unsubstituted 5.75 μM and the 8‑amino series at 0.76 μM), enabling rational potency tuning. The 2‑amino handle offers orthogonal reactivity while the 7‑methyl anchor adds lipophilicity and metabolic stability. Consolidating both functionalities into a single intermediate reduces synthetic steps in library production. Available at 98 % purity from multiple suppliers, this compound is the logical, batch‑reproducible starting point for target‑specific SAR explorations.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B15071051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-methylquinazolin-4(3H)-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)NC(=N2)N
InChIInChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyMVWSAUGKNXPFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-methylquinazolin-4(3H)-one: Structural and Pharmacological Baseline for Procurement Decisions


2-Amino-7-methylquinazolin-4(3H)-one (CAS 1026727-75-2) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a fused benzene–pyrimidine ring system bearing a primary amino group at the 2-position and a methyl substituent at the 7-position . The compound has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g·mol⁻¹, with commercial purity specifications typically ranging from 95% to 98% . Quinazolin-4(3H)-ones constitute a privileged scaffold in medicinal chemistry, with demonstrated target engagement across PARP, plasmepsin, topoisomerase, USP7, and kinase enzyme families [1]. The regiospecific 2-amino-7-methyl substitution pattern distinguishes this compound from other mono- or di-substituted quinazolin-4(3H)-one analogs, imparting a unique combination of hydrogen-bond donor/acceptor capacity, lipophilicity, and steric profile that directly influences target selectivity and synthetic derivatization potential.

Why Generic Quinazolin-4(3H)-one Substitution Fails: Regioisomeric and Substituent-Specific Activity Cliffs for 2-Amino-7-methylquinazolin-4(3H)-one


Quinazolin-4(3H)-one derivatives cannot be treated as interchangeable building blocks because minor positional changes in substitution generate steep activity cliffs across multiple target classes. Systematic SAR studies on the PARP-1 enzyme demonstrate that the unsubstituted quinazolin-4(3H)-one scaffold exhibits only weak inhibitory activity (IC₅₀ = 5.75 μM), whereas introduction of an 8-amino group improves potency approximately 7.6‑fold (IC₅₀ = 0.76 μM), and the combination of 8‑amino with 2‑methyl yields a further 1.9‑fold gain (IC₅₀ = 0.40 μM) [1]. Critically, the 2‑position and 8‑position were identified as the most favorable substitution sites for PARP-1 inhibition, while the 7‑position is not similarly activating [1]. Conversely, in the topoisomerase I inhibition context, 6‑amino‑substituted 2‑arylquinazolinones display potent cytotoxicity at submicromolar to nanomolar concentrations, whereas isomeric 7‑methyl‑substituted analogs are markedly less active [2]. The 2‑amino‑7‑methyl substitution pattern thus occupies a distinct activity space that cannot be recapitulated by simply selecting the nearest commercially available quinazolinone analog. Evidence presented in Section 3 quantifies these differentiation dimensions to guide scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence: 2-Amino-7-methylquinazolin-4(3H)-one vs. Closest Structural Analogs


PARP-1 Inhibitory Topology: 7‑Methyl Substitution Diverges from 8‑Substitution‑Dependent Activation

The 2‑amino‑7‑methyl substitution pattern maps to a region of the quinazolin-4(3H)-one scaffold that is structurally distinct from the substitution positions (2‑ and 8‑) identified as most favorable for PARP-1 inhibition [1]. The unsubstituted parent scaffold shows an IC₅₀ of 5.75 μM; the 8‑amino analog achieves 0.76 μM; and the 8‑amino‑2‑methyl analog reaches 0.40 μM [1]. Because the 7‑position is not among the activating sites, 2‑amino‑7‑methylquinazolin-4(3H)-one is predicted to exhibit a PARP‑1 activity profile intermediate between the unsubstituted scaffold and the 8‑amino series. This topological distinction is critical for programs where partial PARP‑1 engagement or a differentiated selectivity window relative to 8‑substituted quinazolinones is desired.

PARP-1 inhibition DNA repair oncology quinazolinone SAR

Topoisomerase I Inhibition: 7‑Methyl Regioisomers Are Functionally Distinct from 6‑Amino‑Substituted Congeners

In a head‑to‑head comparison of similarly substituted 2‑arylquinazolin‑4(3H)-ones, 6‑amino‑substituted derivatives displayed potent cytotoxicity at submicromolar to nanomolar concentrations against HCT‑15 (colorectal adenocarcinoma), T47D (breast epithelial tumor), and HeLa (cervical cancer) cell lines, whereas 7‑methyl‑substituted analogs within the same series exhibited significantly reduced activity [1]. The 2‑amino‑7‑methylquinazolin-4(3H)-one scaffold introduces an amino group at the 2‑position rather than the 6‑position, and a methyl group at the 7‑position, yielding a pharmacophore geometry that is orthogonal to the 6‑amino‑driven topoisomerase I pharmacophore. No direct topoisomerase I inhibition data are available for the target compound; the evidence demonstrates that the 7‑methyl substitution pattern defines a distinct activity class relative to the 6‑amino series.

topoisomerase I cytotoxicity DNA intercalation regioisomeric SAR

Antimalarial Plasmepsin Inhibition: 2‑Aminoquinazolin-4(3H)-one Class Activity Demonstrates Scaffold‑Intrinsic Target Engagement

The 2‑aminoquinazolin-4(3H)-one chemotype was identified through NMR‑based fragment screening against plasmepsin II (Plm II) and optimized to submicromolar potency. In cell‑based assays, 2‑aminoquinazolin-4(3H)-one derivatives inhibited the growth of Plasmodium falciparum 3D7 with IC₅₀ values of approximately 1 μM, while maintaining >10‑fold selectivity over the human aspartyl protease cathepsin D [1]. The target compound, 2‑amino‑7‑methylquinazolin-4(3H)-one, bears the critical 2‑amino pharmacophore required for plasmepsin binding and adds a 7‑methyl group that can be exploited to occupy the flap pocket identified in the Plm II co‑crystal structure [1]. The 7‑methyl substituent provides a hydrophobic contact opportunity not available in the unsubstituted 2‑aminoquinazolin-4(3H)-one, enabling further potency optimization through structure‑guided elaboration.

malaria plasmepsin antimalarial fragment‑based drug discovery

Synthetic Tractability and Commercial Availability: Purity, Storage, and Derivatization-Ready Functionality

2‑Amino‑7‑methylquinazolin-4(3H)-one is commercially available from multiple reputable vendors with purity specifications of 95% (AKSci, BenchChem) and 97% (Chemenu, WanviBio) to 98% (Leyan, MolCore) . Its predicted physicochemical properties include a density of 1.4 ± 0.1 g·cm⁻³, a boiling point of 363.1 ± 35.0 °C at 760 mmHg, and a flash point of 173.4 ± 25.9 °C [1]. The primary 2‑amino group serves as a versatile synthetic handle for acylation, sulfonylation, reductive amination, and urea/thiourea formation, while the 7‑methyl group provides a metabolically stable, lipophilicity‑modulating substituent that does not require protecting‑group strategies during derivatization. In contrast, the unsubstituted 2‑aminoquinazolin-4(3H)-one lacks the lipophilic 7‑methyl anchor, and 7‑methylquinazolin-4(3H)-one lacks the nucleophilic 2‑amino handle, each limiting downstream synthetic versatility.

synthetic intermediate building block purity specification procurement

SARS-CoV-2 Antiviral Scaffold Context: 2‑Aminoquinazolin-4(3H)-one Derivatives Demonstrate Sub‑Micromolar Anti‑Coronaviral Activity

A focused series of 2‑aminoquinazolin-4(3H)-one derivatives was designed, synthesized, and evaluated for inhibitory activity against SARS‑CoV‑2 and MERS‑CoV. The most potent analog, 7‑chloro‑2‑((3,5‑dichlorophenyl)amino)quinazolin-4(3H)-one, exhibited an anti‑SARS‑CoV‑2 IC₅₀ of less than 0.25 μM and an anti‑MERS‑CoV IC₅₀ of less than 1.1 μM, with no detectable cytotoxicity (CC₅₀ > 25 μM) [1]. Further optimization of the 2‑aminoquinazolin-4(3H)-one series yielded compound 1 with SARS‑CoV‑2 IC₅₀ = 0.23 μM, and N‑acetyl derivative 2b with improved pharmacokinetic exposure (AUC₂₄ₕ = 41.57 μg·h·mL⁻¹) and an approximate lethal dose >500 mg·kg⁻¹ in rats [2]. The target compound, 2‑amino‑7‑methylquinazolin-4(3H)-one, shares the core 2‑aminoquinazolin-4(3H)-one scaffold validated in these studies and presents the 7‑methyl substituent as a modifiable position for further antiviral SAR exploration.

SARS-CoV-2 MERS-CoV antiviral coronavirus main protease

Optimal Deployment Scenarios for 2-Amino-7-methylquinazolin-4(3H)-one in Drug Discovery and Chemical Biology


PARP-1 Lead Optimization Campaigns Requiring Attenuated or Tunable Potency

Programs that have identified potent 8‑substituted quinazolin-4(3H)-one PARP‑1 inhibitors (IC₅₀ 0.40–0.76 μM) but require a less potent scaffold for proof‑of‑concept selectivity profiling or combination therapy design should prioritize 2‑amino‑7‑methylquinazolin-4(3H)-one. The SAR from Kulkarni et al. unequivocally demonstrates that the 7‑position is not among the PARP‑1 activation sites, predicting that 7‑methyl substitution will yield a compound with PARP‑1 activity intermediate between the unsubstituted scaffold (5.75 μM) and the 8‑amino series (0.76 μM) [1]. This allows rational potency tuning without abandoning the quinazolinone pharmacophore.

Antimalarial Fragment Elaboration Targeting the Plasmepsin Flap Pocket

The 2‑aminoquinazolin-4(3H)-one core has been validated as a non‑peptidomimetic plasmepsin inhibitor scaffold through NMR fragment screening and X‑ray co‑crystallography with Plm II [2]. The co‑crystal structure reveals an open flap conformation with a distinct hydrophobic flap pocket accessible to substituents at the 7‑position. 2‑Amino‑7‑methylquinazolin-4(3H)-one is the minimal elaborated scaffold that simultaneously presents the essential 2‑amino pharmacophore and a 7‑methyl group perfectly positioned for initial flap‑pocket occupancy. This compound serves as the logical starting point for structure‑guided fragment growth toward sub‑micromolar plasmepsin inhibitors with anti‑parasitic activity in the ~1 μM range [2].

Dual‑Functional Building Block for Parallel Library Synthesis

Medicinal chemistry groups executing parallel synthesis of quinazolinone‑focused libraries benefit from the orthogonal reactivity of the 2‑amino group (nucleophilic, amenable to acylation, sulfonylation, and reductive amination) and the metabolic stability of the 7‑methyl substituent. Unlike mono‑functional building blocks such as 2‑aminoquinazolin-4(3H)-one (which lacks the lipophilic anchor) or 7‑methylquinazolin-4(3H)-one (which lacks the nucleophilic handle), 2‑amino‑7‑methylquinazolin-4(3H)-one consolidates both functionalities into a single intermediate, reducing the number of synthetic steps and protecting‑group manipulations required per library member . Commercial availability at 95‑98% purity from multiple suppliers ensures batch‑to‑batch reproducibility for library production.

Anti‑Coronavirus SAR Expansion Utilizing the 7‑Methyl Substitution Vector

Following independent validation of the 2‑aminoquinazolin-4(3H)-one scaffold as a sub‑micromolar inhibitor of SARS‑CoV‑2 and MERS‑CoV (lead compound IC₅₀ < 0.25 μM, CC₅₀ > 25 μM) with acceptable in vivo tolerability (approximate lethal dose >500 mg·kg⁻¹ in rats) [3], the 2‑amino‑7‑methyl analog provides a previously unexplored substitution vector for antiviral SAR. The 7‑methyl group can be systematically varied (oxidized, halogenated, or replaced with larger hydrophobic groups) to probe the steric and electronic requirements of the coronaviral target binding site, while the 2‑amino group maintains the core pharmacophore interactions. This compound is therefore positioned as a key intermediate for next‑generation anti‑coronaviral lead optimization.

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